![molecular formula C9H7BrN2O2 B15244173 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 1173721-46-4](/img/structure/B15244173.png)
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 1st position, and a dione functional group at the 2nd and 3rd positions of the pyrrolo[2,3-b]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves multi-step organic reactions. One common method involves the bromination of 1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The dione functional group can participate in redox reactions, where it can be reduced to the corresponding diol or oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Redox Reactions: Reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Reduced or oxidized forms of the dione functional group .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione serves as a valuable building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Drug Development: This compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes and receptors.
Industry:
Wirkmechanismus
The mechanism of action of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the dione functional group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-7-azaindole
Uniqueness:
- The presence of the ethyl group at the 1st position and the dione functional group at the 2nd and 3rd positions distinguishes 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione from its analogs. These structural features contribute to its unique chemical reactivity and potential applications .
Eigenschaften
CAS-Nummer |
1173721-46-4 |
|---|---|
Molekularformel |
C9H7BrN2O2 |
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
5-bromo-1-ethylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C9H7BrN2O2/c1-2-12-8-6(7(13)9(12)14)3-5(10)4-11-8/h3-4H,2H2,1H3 |
InChI-Schlüssel |
SLXHZHUPVBMYJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=N2)Br)C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


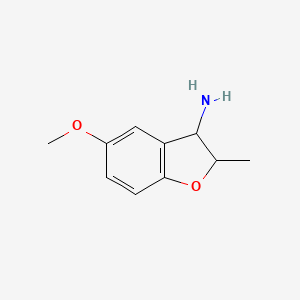

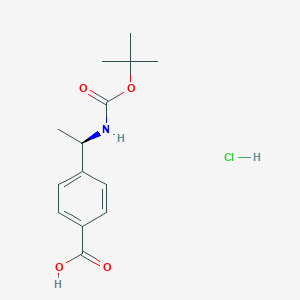

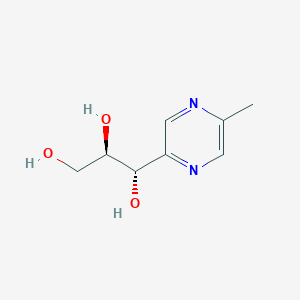
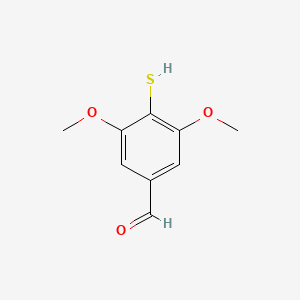
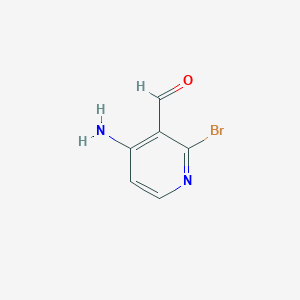
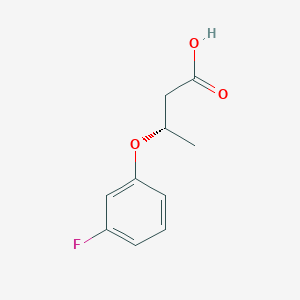
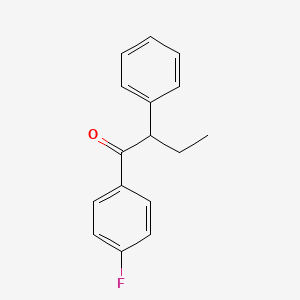
![[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B15244165.png)
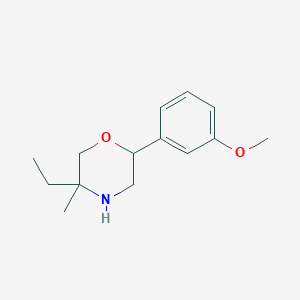
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15244181.png)
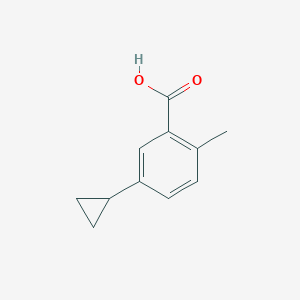
![4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244189.png)
